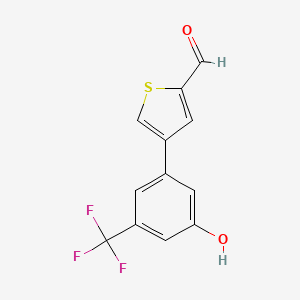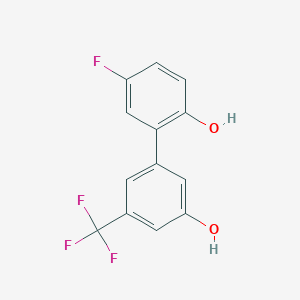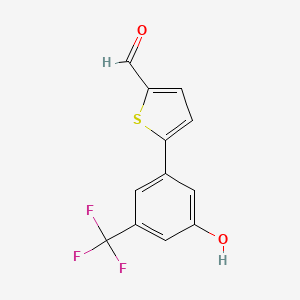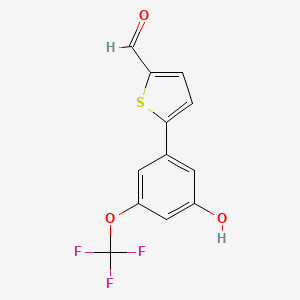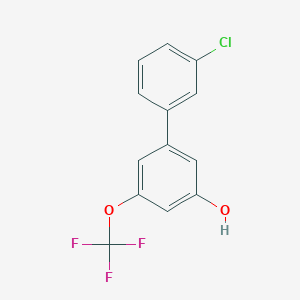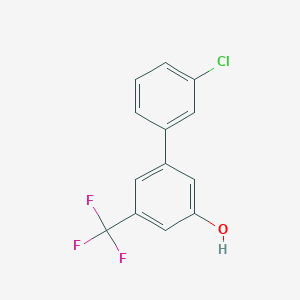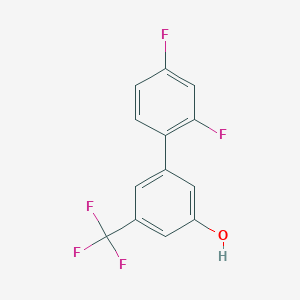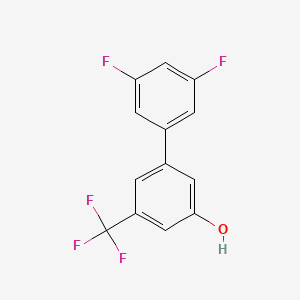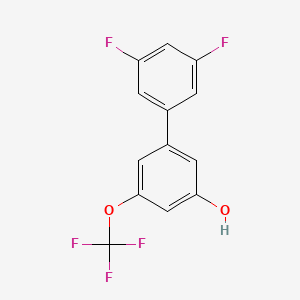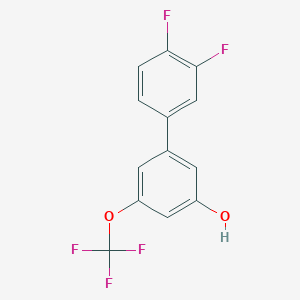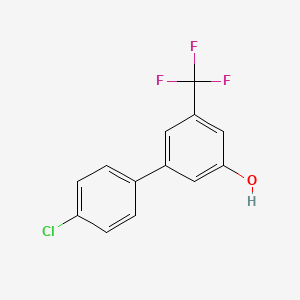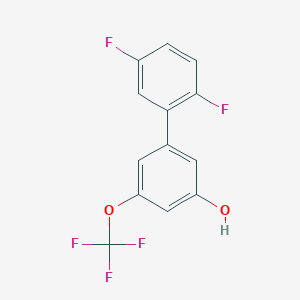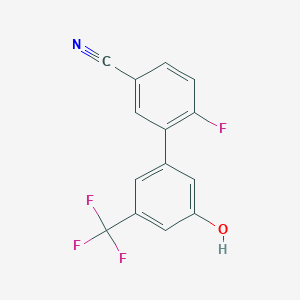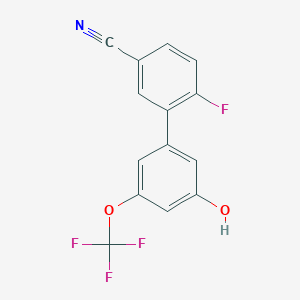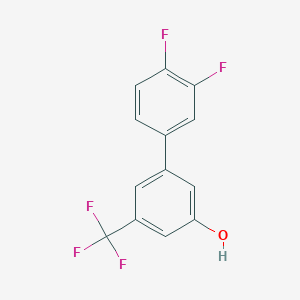
5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95%
Übersicht
Beschreibung
5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% (5-DFPT-95) is a synthetic compound with a wide range of applications in scientific research. Due to its unique chemical structure, 5-DFPT-95 is a valuable tool for scientists in various fields, including organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in organic syntheses, such as the synthesis of fluorinated compounds, heterocyclic compounds, and polymers. 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticoagulants. Additionally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is used in the synthesis of photoreactive compounds, which are used in the study of protein-protein interactions, and in the synthesis of fluorescent probes, which are used in biological imaging.
Wirkmechanismus
The mechanism of action of 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming complexes with Lewis bases, such as amines, phosphines, and thiols. These complexes can then be used as catalysts for various reactions, such as the Stille coupling reaction. Additionally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% can act as a proton donor, forming hydrogen bonds with electron-rich molecules, such as alcohols and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it is believed that the compound can interact with proteins and enzymes, leading to changes in their structure and function. Additionally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% has been shown to interact with DNA, leading to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is a valuable tool for scientists in a variety of fields. The compound has a wide range of applications in organic synthesis, and it can be used as a catalyst for a variety of reactions. Additionally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% can interact with proteins and enzymes, leading to changes in their structure and function. However, the compound is toxic and should be handled with care. Additionally, the compound is expensive and can be difficult to obtain.
Zukünftige Richtungen
The potential future directions for 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% are numerous. The compound could be used in the development of new pharmaceuticals and other compounds with medicinal properties. Additionally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% could be used in the development of new imaging probes and fluorescent tags for biological imaging. Furthermore, the compound could be used in the development of new catalysts for organic synthesis. Finally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% could be used in the study of protein-protein interactions and gene expression.
Synthesemethoden
5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Stille coupling reaction. The Williamson ether synthesis is the most commonly used method for the synthesis of 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95%. This method involves the reaction of a 3-trifluoromethylphenol with a 3,4-difluorophenyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The Grignard reaction is another method for the synthesis of 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95%, which involves the reaction of a 3-trifluoromethylphenol with a 3,4-difluorophenylmagnesium bromide. The Stille coupling reaction is a palladium-catalyzed reaction that involves the reaction of a 3-trifluoromethylphenol with a 3,4-difluorophenylstannane.
Eigenschaften
IUPAC Name |
3-(3,4-difluorophenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-11-2-1-7(5-12(11)15)8-3-9(13(16,17)18)6-10(19)4-8/h1-6,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAXUEHJSZICMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686580 | |
| Record name | 3',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261958-64-8 | |
| Record name | 3',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



